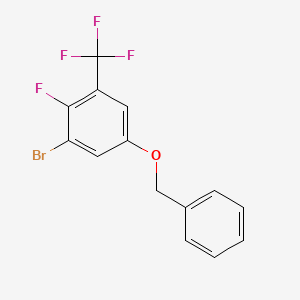

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

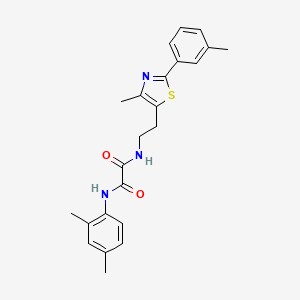

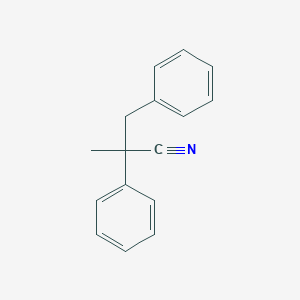

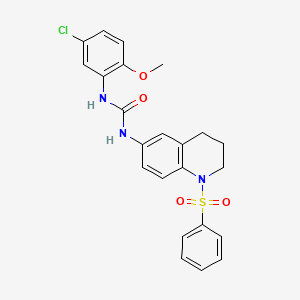

“5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon, and is bonded to various functional groups including a benzyloxy group, a bromo group, a fluoro group, and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of various functional groups attached to the benzene ring. The trifluoromethyl group, for example, consists of a carbon atom bonded to three fluorine atoms . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound, like other benzene derivatives, is likely to undergo electrophilic substitution reactions . Trifluorotoluene, a related compound, is used as a synthetic intermediate in the production of pesticides and pharmaceuticals . The specific reactions that “5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” undergoes would depend on the reaction conditions and other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” would be influenced by its functional groups. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and reactivity . The exact properties could be determined through experimental analysis .Aplicaciones Científicas De Investigación

Synthesis of α-Trifluoromethyl α-Amino Acids

The compound has been utilized in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. A key step in this process involves a 1,3 shift of a benzyl group, demonstrating that 5-fluoro-4-trifluoromethyl-1,3-oxazole is a synthetic equivalent for Tfm-Gly. This methodology paves the way for creating α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing the compound's utility in synthesizing complex amino acids for various applications (Burger et al., 2006).

Access to Organofluorine Compounds

Another research application involves its use as an intermediate for synthesizing a variety of new organofluorine compounds. The versatility of this compound is highlighted through the creation of ortho-substituted derivatives, demonstrating its role as a key intermediate in the formation of structurally diverse organofluorine entities. This application underscores the importance of such compounds in developing materials with unique properties, such as increased stability and bioactivity (Castagnetti & Schlosser, 2001).

Development of Hyperbranched Poly(arylene ether)s

Furthermore, the compound has been instrumental in the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer. This approach, adopting an A2 + B3 strategy, leads to polymers with high molecular weight and excellent thermal stability. The synthesis and characterization of these materials highlight the compound's utility in the development of advanced polymers with potential applications in various industries, from electronics to pharmaceuticals (Banerjee et al., 2009).

Mecanismo De Acción

Safety and Hazards

As with any chemical compound, handling “5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” would require appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . More specific safety data would be available in the compound’s Safety Data Sheet .

Propiedades

IUPAC Name |

1-bromo-2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF4O/c15-12-7-10(6-11(13(12)16)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULLROLWKBKRDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)

![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)

![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)

![N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2807542.png)

![(E)-N-[2-(Prop-2-enoylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2807551.png)

![2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2807554.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2807555.png)